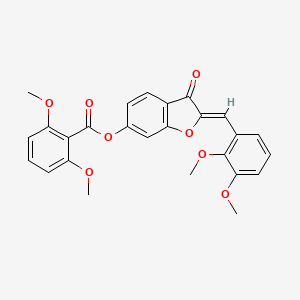![molecular formula C18H18N6O B2957233 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034380-33-9](/img/structure/B2957233.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is an organic compound characterized by its unique molecular structure, which integrates cyclopropyl and pyrazolo[1,5-a]pyrazinyl moieties along with a triazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions. The initial steps often involve the formation of cyclopropyl and triazole derivatives through cyclization reactions. Next, these intermediates undergo coupling reactions under controlled conditions to achieve the final compound.
Industrial Production Methods: While small-scale laboratory synthesis is common, industrial production may involve optimizing the reaction pathways to enhance yield and cost-efficiency. This often includes the use of catalysts, solvent selection, and temperature control to streamline the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound exhibits versatile reactivity, engaging in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: In oxidation reactions, reagents like hydrogen peroxide or chromium trioxide may be used. Reduction typically employs hydrogen gas or sodium borohydride. Substitution reactions could involve halogenation or nitration using reagents such as chlorine or nitric acid.
Major Products Formed: The products of these reactions vary widely For example, oxidation might yield oxidized derivatives with added oxygen functionalities, while reduction may lead to simpler hydrocarbon forms
Applications De Recherche Scientifique
Chemistry: The compound's unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: Its potential biological activity has prompted research into its effects on cellular processes and its potential as a drug candidate.
Medicine: Investigations are ongoing into its therapeutic uses, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound's stability and reactivity are beneficial in materials science, including the development of polymers and advanced materials.
Mécanisme D'action
Mechanism: The compound interacts with various molecular targets through binding and modulation of biological pathways. This interaction can lead to alterations in cellular signaling, enzyme activity, or receptor function.
Molecular Targets and Pathways: It often targets enzyme systems, influencing catalytic activities. Additionally, it may affect signaling pathways critical for cell growth and differentiation.
Comparaison Avec Des Composés Similaires
1-phenyl-3-(2,3-dihydro-1H-indol-2-ylidene)urea
4-(2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
2-cyclopropyl-3-(2-oxo-1,2-dihydroquinolin-3-yl)pyrazine
These compounds exhibit different reactivities and applications but share structural similarities that allow for comparative studies.
There you have it—a glimpse into the fascinating world of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Anything else you'd like to dive into?
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-11-19-24(21-17)14-4-2-1-3-5-14)22-8-9-23-15(12-22)10-16(20-23)13-6-7-13/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJVWBHPBBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)
![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957154.png)





![2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2957163.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)

![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)


